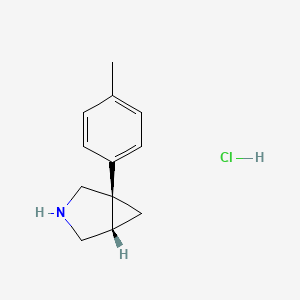

(+)-Bicifadine Hydrochloride

説明

特性

IUPAC Name |

(1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H/t11-,12+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZOPAFTLUOBOM-LYCTWNKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC2CNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@]23C[C@@H]2CNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71195-57-8 (Parent) | |

| Record name | Bicifadine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066504754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80676242 | |

| Record name | (1R,5S)-1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66504-75-4, 66504-82-3 | |

| Record name | Bicifadine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066504754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,5S)-1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BICIFADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE6G20P68T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Cyclopropanation via Michael Addition

The initial step employs methyl acrylate in a Michael addition reaction with the bromoester precursor to form dimethyl-1-(4-methylphenyl)-1,3-cyclopropanedicarboxylate . This reaction typically proceeds in tetrahydrofuran (THF) at -78°C under nitrogen atmosphere, achieving yields of 68–72%. The stereochemical outcome is governed by the electronic effects of the p-tolyl group, favoring trans-diastereomer formation.

Hydrolysis and Imide Formation

Subsequent hydrolysis of the diester using 6 M hydrochloric acid at reflux yields the dicarboxylic acid intermediate. Condensation with urea at 180°C produces 1-(p-tolyl)-1,2-cyclopropanedicarboximide , a key precursor for nitrogen incorporation. This step exhibits moderate efficiency (55–60% yield) due to competing decarboxylation side reactions.

Vitride-Mediated Reduction

The imide undergoes reductive ring-opening using sodium bis(2-methoxyethoxy)aluminum hydride (Vitride) in toluene at 0–5°C. This generates the primary amine intermediate, 1-(p-tolyl)-3-azabicyclo[3.1.0]hexane , with 85–90% conversion efficiency. Careful control of stoichiometry (1.2 eq Vitride) prevents over-reduction to secondary amines.

Salt Formation and Crystallization

Final hydrochloride salt formation is achieved by treating the free base with HCl gas in ethyl acetate, followed by recrystallization from ethanol/water (3:1 v/v). The process yields polymorph Form A, characterized by a melting point of 192–194°C and distinct XRPD peaks at 2θ = 12.3°, 15.8°, and 24.6°.

Catalytic Asymmetric Synthesis

Recent advancements have enabled enantioselective synthesis of this compound through epoxy nitrile coupling , achieving >99% enantiomeric excess (ee) in a single-stage process.

Epoxy Nitrile Coupling Mechanism

The reaction leverages lithium hexamethyldisilazide (LiHMDS) to deprotonate epichlorohydrin-derived nitriles , forming a stabilized nitrile anion. Computational studies reveal that aggregation states of the anion (monomeric vs. dimeric) critically influence cyclopropanation stereoselectivity.

Key Reaction Parameters:

Process Intensification Strategies

The asymmetric route eliminates intermediate isolation, directly converting epoxide precursors to the bicyclic amine hydrochloride. Continuous flow systems have been adapted for this synthesis, reducing batch time from 48 hours to 6 hours while maintaining 89% yield and 98% ee.

Process Optimization and Industrial Scaling

Comparative analysis of synthetic routes reveals critical trade-offs between enantioselectivity and scalability:

Resolution of Racemates in Traditional Synthesis

The classical method necessitates chiral resolution using di-p-toluoyl-D-tartaric acid to isolate the (+)-enantiomer. This adds two purification steps, reducing overall yield by 35–40%. Recent innovations employ simulated moving bed (SMB) chromatography with Chiralpak AD-H columns, improving recovery to 78% while maintaining 99% ee.

Crystallization Dynamics

Polymorph control is achieved through anti-solvent crystallization using n-heptane in ethyl acetate. Kinetic studies show Form A nucleation predominates at cooling rates <2°C/min, while faster cooling favors metastable Form B.

Analytical Characterization and Quality Control

Robust analytical protocols ensure batch consistency and regulatory compliance:

Chiral Purity Assessment

HPLC Method :

化学反応の分析

Types of Reactions

(+)-Bicifadine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents such as alkyl halides and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

科学的研究の応用

Pain Management Studies

-

Acute Pain Models : Bicifadine has shown efficacy in various acute pain models, including:

- Randall-Selitto model (mechanical pain)

- Kaolin-induced inflammatory pain model

- Phenyl-p-quinone-induced visceral pain model

-

Chronic Pain Models : In chronic pain contexts, bicifadine has been tested in:

- Complete Freund's adjuvant model for inflammatory pain

- Spinal nerve ligation model for neuropathic pain

- Streptozotocin model for diabetic neuropathy

Pharmacological Studies

Bicifadine's pharmacological profile includes:

- Triple Reuptake Inhibition : It inhibits the uptake of norepinephrine, serotonin, and dopamine with relative potencies of approximately 1:2:17 .

- Dopaminergic Pathway Activation : The compound's effects on dopaminergic pathways contribute to its antihyperalgesic actions, as evidenced by studies where D(2) receptor antagonists diminished its efficacy .

Clinical Trials

Although bicifadine has undergone several clinical trials, including Phase II for diabetic neuropathy and Phase III for chronic lower back pain, these trials faced discontinuation due to insufficient efficacy data . However, the existing research supports its potential as an alternative analgesic.

Comparative Efficacy Table

| Study Type | Model Type | Efficacy Observed |

|---|---|---|

| Acute Pain | Randall-Selitto | Significant pain suppression |

| Acute Pain | Kaolin-induced | Effective in reducing inflammatory pain |

| Chronic Pain | Spinal nerve ligation | Reduced mechanical hyperalgesia |

| Chronic Pain | Diabetic neuropathy | Antinociceptive effects noted |

作用機序

The mechanism of action of (+)-Bicifadine Hydrochloride involves its interaction with neurotransmitter systems in the central nervous system. It primarily acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which increases the levels of these neurotransmitters in the synaptic cleft. This action helps in modulating pain perception and providing analgesic effects. The compound’s molecular targets include serotonin, norepinephrine, and dopamine transporters, which are crucial in the regulation of mood and pain.

類似化合物との比較

Pharmacological Efficacy in DAT Modulation

(+)-Bicifadine Hydrochloride was compared to four compounds in a 2022 study assessing dopamine transporter (DAT) protein expression enhancement:

| Compound | WT DAT Protein Expression (%) | K590A DAT Protein Expression (%) |

|---|---|---|

| Noribogaine | 251 ± 17.8 | Significant (p < 0.01) |

| PAL-594 | 166 ± 8.7 | Significant (p < 0.01) |

| (+)-Bicifadine | 149 ± 15.0 | Significant (p < 0.01) |

| RTI-20 | 147 ± 8.0 | Not significant |

| Tetrahydroharmine | 137 ± 6.8 | Significant (p < 0.01) |

Bicifadine demonstrated moderate efficacy, outperforming RTI-20 but lagging behind noribogaine and PAL-593. Notably, its structural similarity to bupropion (a DAT/NE reuptake inhibitor) suggests shared chaperone activity, though bicifadine lacks bupropion’s antidepressant applications .

Analgesic Profile vs. Other TRIs and Opioids

In rodent pain models, bicifadine normalized nociceptive thresholds in inflammatory and neuropathic pain, comparable to tramadol but distinct in mechanism (TRI vs. µ-opioid agonism) . Contrasting outcomes with NS7051 (another TRI) and ethoheptazine citrate (opioid agonist) reveal key differences:

Structural and Clinical Distinctions

- Bupropion Analogues : Bicifadine shares a bicyclic amine structure with bupropion but lacks the latter’s hydroxyl group, which may explain differences in DAT binding and clinical applications (pain vs. depression) .

- Ibogaine Derivatives: Noribogaine, a metabolite of ibogaine, shows superior DAT modulation (251% vs. 149%) due to hydroxyl substitution, enhancing chaperone activity .

- Tramadol : While both alleviate neuropathic pain, tramadol’s opioid component poses dependency risks absent in bicifadine .

生物活性

(+)-Bicifadine Hydrochloride, a non-opioid analgesic compound, has garnered attention for its unique pharmacological profile and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in pain management, pharmacokinetics, and safety profile.

Chemical Structure :

- Molecular Formula: C₁₂H₁₆ClN

- Molecular Weight: 209.715 g/mol

Mechanism of Action :

(+)-Bicifadine functions primarily as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . It inhibits the reuptake of norepinephrine (NE), serotonin (5-HT), and dopamine (DA), enhancing their physiological effects without activating opioid receptors. This mechanism positions it as a potential alternative for pain management with a lower risk of addiction compared to traditional opioids .

Analgesic Properties

Preclinical studies indicate that (+)-Bicifadine exhibits antinociceptive (pain-relieving) and antiallodynic (reducing sensitivity to normally non-painful stimuli) properties in various rodent models. These studies have demonstrated its efficacy in models of:

- Acute Pain

- Persistent Pain

- Chronic Pain

The compound shows a significant reduction in pain perception, suggesting its potential utility in treating conditions such as neuropathic pain and chronic lower back pain .

Pharmacokinetics

A study involving healthy adult male subjects revealed the following pharmacokinetic parameters for (+)-Bicifadine:

- Maximum Concentration (Cmax) : Achieved approximately 1 hour post-administration.

- Elimination Half-Life : 2.6 hours for total radioactivity; 1.6 hours for unchanged bicifadine.

- Metabolism : 64% of the dose metabolized to M9 and its acyl glucuronide; 23% recovered as M3 .

The compound is primarily excreted via urine, with minimal fecal excretion, indicating efficient renal clearance .

Efficacy in Clinical Studies

Clinical trials have assessed the analgesic efficacy of (+)-Bicifadine in various pain models:

- Postoperative Pain Management :

- Acute Dental Pain :

Safety Profile and Abuse Potential

Research into the abuse potential of (+)-Bicifadine indicates that it has a low risk compared to traditional psychostimulants. In animal models, it did not maintain self-administration behavior to the extent seen with cocaine or amphetamines, suggesting a lower reinforcing capacity . Furthermore, it does not cause hyperlocomotion or bind to receptors commonly associated with abuse potential .

Comparative Analysis with Other Analgesics

| Compound | Mechanism | IC50 (nM) | Clinical Efficacy |

|---|---|---|---|

| This compound | SNDRI | NE: 55 | Effective in postoperative and dental pain |

| Tramadol | SNRI + μ-opioid receptor agonist | NE: ~250 | Effective for various pain types |

| Ibuprofen | COX inhibitor | N/A | Commonly used anti-inflammatory |

Q & A

Advanced Question

- Model Selection : Use chronic constriction injury (CCI) in rodents to mimic neuropathic pain.

- Dosing : Administer orally (10–50 mg/kg) once daily for 14 days, with positive controls (e.g., gabapentin).

- Outcome Measures : Mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test).

- Ethics : Obtain IRB approval and adhere to ARRIVE guidelines for animal studies .

How can researchers resolve contradictions in pharmacological data for this compound?

Advanced Question

- Statistical Reassessment : Apply ANOVA with post-hoc Tukey tests to identify outlier datasets.

- Replication Studies : Repeat experiments under standardized conditions (e.g., pH, temperature).

- Literature Meta-Analysis : Compare results against peer-reviewed studies to identify methodological discrepancies (e.g., assay sensitivity differences) .

What stability-indicating assays are suitable for this compound under varying storage conditions?

Basic Question

- Forced Degradation : Expose to heat (60°C), humidity (75% RH), and UV light (254 nm) for 14 days.

- Analysis : Monitor degradation via HPLC-MS to identify breakdown products (e.g., dehydrochlorinated analogs).

- Storage Recommendations : Store in airtight containers at 2–8°C, protected from light .

How can formulation challenges be addressed for this compound in oral solid dosage forms?

Advanced Question

- Excipient Compatibility : Test viscosity-reducing agents (e.g., pyridoxine hydrochloride) to enhance dissolution.

- Dissolution Optimization : Use USP Apparatus II (paddle method) at 50 rpm in simulated gastric fluid (pH 1.2).

- Stability Testing : Assess tablet hardness and friability over 6 months under accelerated conditions .

What in vitro pharmacological assays are recommended for evaluating this compound’s mechanism?

Basic Question

- Receptor Binding : Radioligand assays (e.g., μ-opioid receptor affinity using [³H]-naloxone).

- Functional Assays : cAMP inhibition in CHO cells transfected with opioid receptors.

- Cytotoxicity : MTT assay in primary neuronal cultures to rule out neurotoxicity at therapeutic doses .

How can molecular interactions between this compound and plasma proteins be characterized?

Advanced Question

- Equilibrium Dialysis : Incubate with human serum albumin (HSA) at 37°C for 24 hours.

- Spectroscopic Analysis : Use fluorescence quenching to calculate binding constants (Ka).

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify binding sites .

What strategies optimize literature reviews for this compound research?

Basic Question

- Database Selection : Prioritize PubMed, SciFinder, and Web of Science for peer-reviewed studies.

- Keyword Filters : Use Boolean operators (e.g., "(+)-Bicifadine AND pharmacokinetics NOT industrial").

- Critical Appraisal : Assess study quality via CONSORT criteria for clinical trials or SYRCLE for animal studies .

How can synergistic drug combinations with this compound be systematically evaluated?

Advanced Question

- Isobolographic Analysis : Test combinations with NSAIDs (e.g., ibuprofen) in murine pain models.

- Mechanistic Profiling : Use RNA-seq to identify overlapping pathways (e.g., COX-2 and opioid signaling).

- Toxicity Screening : Evaluate hepatotoxicity via ALT/AST levels in serum after co-administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。